2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid
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Overview
Description
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine group in the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group more sustainably and efficiently compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to form other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in peptide synthesis.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Reducing Agents: Lithium aluminum hydride can be used for the reduction of the carboxylic acid group.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while reduction of the carboxylic acid group yields the corresponding alcohol.
Scientific Research Applications
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its stable and reactive nature.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism by which 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, for example, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-4-carboxylic acid: This compound has a similar structure but with a different bicyclic core.
3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid: Another related compound with an oxygen atom in the bicyclic system.
Uniqueness
2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group, which provides stability and reactivity in various chemical reactions. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-10(11(15)16)8-4-5-9(14)6-8/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHXFRLSZGCTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CCC1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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